molecular formula C13H24O10 B012796 Methyl 2-O-mannopyranosyl-rhamnopyranoside CAS No. 108438-32-0

Methyl 2-O-mannopyranosyl-rhamnopyranoside

Cat. No. B012796
M. Wt: 340.32 g/mol
InChI Key: MBCUBDZIVIXGRM-QHBPTYSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-O-mannopyranosyl-rhamnopyranoside, also known as MRM, is a complex carbohydrate molecule that has gained attention in the scientific community due to its potential therapeutic applications. MRM is a disaccharide composed of two sugar molecules, mannose and rhamnose, and is commonly found in the cell walls of various bacteria and fungi. In recent years, MRM has been synthesized in the laboratory and studied extensively for its various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Methyl 2-O-mannopyranosyl-rhamnopyranoside is not fully understood, but it is believed to interact with various receptors and enzymes in the body. One proposed mechanism involves the interaction of Methyl 2-O-mannopyranosyl-rhamnopyranoside with Toll-like receptors (TLRs), which are involved in the immune response. Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to activate TLR2 and TLR4, which may contribute to its immunostimulatory effects.

Biochemical And Physiological Effects

Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have various biochemical and physiological effects. In addition to its immunostimulatory properties, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have antioxidant activity and can inhibit the growth of certain bacteria and fungi. Methyl 2-O-mannopyranosyl-rhamnopyranoside has also been shown to have a prebiotic effect, promoting the growth of beneficial gut bacteria.

Advantages And Limitations For Lab Experiments

One advantage of Methyl 2-O-mannopyranosyl-rhamnopyranoside is its ability to enhance the immune response to certain antigens, which may be useful in the development of vaccines. Additionally, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. However, one limitation of Methyl 2-O-mannopyranosyl-rhamnopyranoside is its high cost of production, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on Methyl 2-O-mannopyranosyl-rhamnopyranoside. One area of research involves the use of Methyl 2-O-mannopyranosyl-rhamnopyranoside as a prebiotic, which may have implications for the treatment of various gut-related diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-O-mannopyranosyl-rhamnopyranoside and its potential therapeutic applications. Finally, the development of more cost-effective methods for the synthesis of Methyl 2-O-mannopyranosyl-rhamnopyranoside may increase its use in various applications.

Synthesis Methods

Methyl 2-O-mannopyranosyl-rhamnopyranoside can be synthesized in the laboratory using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. One common method of enzymatic synthesis involves the use of a specific enzyme, α-rhamnosidase, to catalyze the formation of Methyl 2-O-mannopyranosyl-rhamnopyranoside from the precursor molecule, rhamnose.

Scientific Research Applications

Methyl 2-O-mannopyranosyl-rhamnopyranoside has been studied extensively for its potential therapeutic applications. One area of research involves the use of Methyl 2-O-mannopyranosyl-rhamnopyranoside as a prebiotic, which can promote the growth of beneficial gut bacteria. Additionally, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Methyl 2-O-mannopyranosyl-rhamnopyranoside has also been studied for its potential use as an adjuvant in vaccines, as it can enhance the immune response to certain antigens.

properties

CAS RN

108438-32-0

Product Name

Methyl 2-O-mannopyranosyl-rhamnopyranoside

Molecular Formula

C13H24O10

Molecular Weight

340.32 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-methoxy-6-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O10/c1-4-6(15)9(18)11(13(20-2)21-4)23-12-10(19)8(17)7(16)5(3-14)22-12/h4-19H,3H2,1-2H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m0/s1

InChI Key

MBCUBDZIVIXGRM-QHBPTYSQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)CO)O)O)O)O)O

synonyms

M-Man-Rha
methyl 2-O-alpha-L-mannopyranosyl-alpha-L-rhamnopyranoside
methyl 2-O-mannopyranosyl-rhamnopyranoside

Origin of Product

United States

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